N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine
Description
N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methoxypropyl group and a pyrazolo[1,5-a]pyrazine core, making it a unique structure for chemical and biological studies.
Properties
IUPAC Name |
N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-13-12-15-16(17-6-10-21(15)19-13)18-14-4-8-20(9-5-14)7-3-11-22-2/h6,10,12,14H,3-5,7-9,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINBIZBMRZKUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)NC3CCN(CC3)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-(3-methoxypropyl)piperidine. This can be achieved by reacting 3-methoxypropylamine with 4-piperidone under reductive amination conditions.
Construction of the Pyrazolo[1,5-a]pyrazine Core: The pyrazolo[1,5-a]pyrazine core is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and 2-chloropyrazine.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the pyrazolo[1,5-a]pyrazine core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the pyrazine ring or the piperidine nitrogen using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or reduced pyrazine derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrimidin-4-amine
- N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyridine-4-amine
Uniqueness
N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyrazolo[1,5-a]pyrazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
